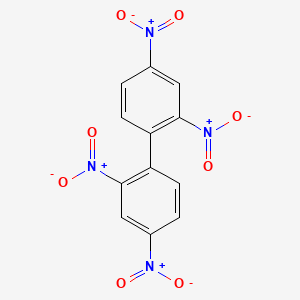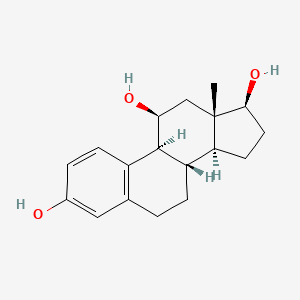
2-deoxy-5-O-phosphono-D-erythro-pentose
Vue d'ensemble
Description
2-deoxy-5-O-phosphono-D-erythro-pentose is a phosphorylated sugar molecule, specifically a derivative of 2-deoxy-D-ribose. It is an important intermediate in various biochemical pathways and has significant implications in both scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-5-O-phosphono-D-erythro-pentose typically involves the phosphorylation of 2-deoxy-D-ribose. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic processes due to their specificity and efficiency. Enzymes such as kinases can be used to catalyze the phosphorylation of 2-deoxy-D-ribose, resulting in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-deoxy-5-O-phosphono-D-erythro-pentose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, deoxy sugars, and substituted sugar molecules .
Applications De Recherche Scientifique
2-deoxy-5-O-phosphono-D-erythro-pentose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in metabolic pathways and is used in studies related to cellular metabolism.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-deoxy-5-O-phosphono-D-erythro-pentose involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It can be phosphorylated or dephosphorylated, influencing the activity of metabolic enzymes and pathways. Its molecular targets include kinases and phosphatases, which regulate its phosphorylation state and subsequent biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-deoxy-D-ribose: A closely related compound that lacks the phosphate group.
D-ribose 5-phosphate: Another phosphorylated sugar with a similar structure but with an additional hydroxyl group.
2-deoxy-D-arabinose: A deoxy sugar with a different stereochemistry
Uniqueness
2-deoxy-5-O-phosphono-D-erythro-pentose is unique due to its specific phosphorylation at the 5-position, which imparts distinct biochemical properties and reactivity. This makes it particularly valuable in the synthesis of nucleotides and in studies of metabolic pathways .
Propriétés
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQNUOMIEBHXQG-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227659 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7685-50-9 | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) from glucometasaccharinic acid 6-phosphate?
A1: While attempting to synthesize 2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate) via Ruff degradation of glucometasaccharinic acid 6-phosphate, researchers unexpectedly discovered that the resulting product was not solely the desired 5-phosphate. Instead, it was a mixture primarily consisting of 2-deoxy-D-erythro-pentose 4-phosphate and 2-deoxy-D-erythro-pentose 5-phosphate in a 4:1 ratio []. This finding highlights the potential for unexpected phosphate group migration during this specific synthesis pathway.
Q2: How does 2-deoxy-D-erythro-pentose 4-phosphate differ from its 5-phosphate counterpart in the Dische's diphenylamine test?
A2: Interestingly, 2-deoxy-D-erythro-pentose 4-phosphate exhibits different colorimetric behavior compared to the 5-phosphate isomer in Dische's diphenylamine test []. Under standard test conditions, the 4-phosphate derivative generates only 60% of the color intensity produced by the free deoxy-pentose, while the 5-phosphate derivative demonstrates comparable color development to the free sugar. This distinction could be valuable for differentiating between these two phosphate esters.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)



![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)



